molecular formula C18H18FN5O2 B2716070 2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 899966-88-2

2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2716070
CAS No.: 899966-88-2
M. Wt: 355.373
InChI Key: BGJNZDHBPCPJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule based on the privileged pyrazolo[3,4-d]pyrimidine scaffold, which is recognized as a bioisostere of the purine ring found in adenine . This structural characteristic allows derivatives of this core to compete with ATP for binding at the kinase domain, making them compelling candidates for kinase inhibition research . Specifically, this chemical class has demonstrated significant potential as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of cell cycle progression that is often dysregulated in cancer cells . Compounds featuring the pyrazolo[3,4-d]pyrimidine core have shown potent anti-proliferative activity against a range of human cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2) in preclinical studies . The molecular design of this particular compound incorporates a 4-fluorophenyl group at the pyrazole nitrogen and a cyclopentyl acetamide chain, which are modifications aimed at optimizing hydrophobic interactions and hydrogen bonding within the active site of target enzymes, such as forming essential bonds with key residues like Leu83 in CDK2 . As a research tool, this compound is valuable for investigating cell cycle dynamics, apoptosis induction, and the development of novel targeted cancer therapies . This product is intended for research applications in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-cyclopentyl-N-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O2/c19-13-5-7-14(8-6-13)24-17-15(10-21-24)18(26)23(11-20-17)22-16(25)9-12-3-1-2-4-12/h5-8,10-12H,1-4,9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGJNZDHBPCPJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyclopentyl-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structural features, including a cyclopentyl group and a 4-fluorophenyl moiety, contribute to its potential biological activities, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Synthesis

The synthesis of this compound typically involves several key chemical reactions designed to optimize yield and purity while maintaining the structural integrity of the final product. The general synthetic pathway includes:

  • Formation of the pyrazolo[3,4-d]pyrimidine core.
  • Introduction of the cyclopentyl and 4-fluorophenyl groups through substitution reactions.
  • Acetylation to form the final acetamide product.

The primary mechanism by which this compound exhibits its biological activity is through competitive inhibition of CDK2. This inhibition leads to significant alterations in downstream signaling pathways that are associated with cell proliferation and survival, making it a candidate for cancer therapeutics.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. Notably, it has shown IC50 values ranging from 45 to 97 nM against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. These results indicate a strong potential for use in anticancer therapies.

Cell Line IC50 (nM)
MCF-745
HCT-11697

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with other similar pyrazolo[3,4-d]pyrimidines:

Compound Name Structural Features Biological Activity Unique Aspects
2-(1-(4-chlorophenyl)-4-oxo-pyrazolo[3,4-d]pyrimidin)Chlorophenyl instead of fluorophenylCDK inhibitionHigher cytotoxicity against specific cell lines
N-(cyclopropyl)-6-methylthieno[3,2-d]pyrimidineDifferent heterocyclic structureAntitumor propertiesTargets different kinases
6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidineTrifluoromethyl groupAntiviral activityPotential use in viral infections

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:

  • A study published in Molecular Cancer Therapeutics reported that treatment with this compound resulted in significant tumor regression in xenograft models of breast and colon cancer.
  • Another investigation focused on its safety profile indicated minimal toxicity at therapeutic doses, suggesting a favorable therapeutic index.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent on Acetamide Aryl Group Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound Cyclopentyl 4-Fluorophenyl Not reported Not reported Enhanced lipophilicity
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methoxyphenyl)acetamide 3-Methoxyphenyl 4-Fluorophenyl ~425.4 Not reported Polar methoxy group increases solubility
2-[1-(4-Fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide 2-Methoxyphenyl 4-Fluorophenyl ~425.4 Not reported Ortho-substitution may sterically hinder binding
2-[1-(3-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-methylacetamide Methyl 3-Chlorophenyl ~349.8 Not reported Chlorine enhances electronegativity
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide Complex chromen-4-one substituent 3-Fluorophenyl 571.2 302–304 Extended conjugation; potential kinase inhibition

Key Observations:

Substituent Effects on Solubility : Methoxy groups (e.g., 3-methoxyphenyl in ) introduce polarity, improving aqueous solubility compared to the cyclopentyl group in the target compound. Conversely, the cyclopentyl group likely enhances membrane permeability due to increased lipophilicity.

Steric Considerations : Ortho-substitution (e.g., 2-methoxyphenyl in ) may hinder interactions with flat binding pockets common in kinase targets compared to the target compound’s para-substituted fluorophenyl.

Spectroscopic and Structural Analysis

NMR studies of related pyrazolo-pyrimidine derivatives (e.g., ) reveal that substituents at specific positions (e.g., regions A and B in ) significantly alter chemical shifts. For instance:

  • The cyclopentyl group in the target compound would likely cause upfield/downfield shifts in protons adjacent to the acetamide linkage compared to methyl or methoxyphenyl analogs.
  • Fluorine atoms in the 4-fluorophenyl group produce distinct ¹⁹F NMR signals, aiding in structural verification .

Q & A

Q. What computational tools predict off-target interactions?

  • Methodological Answer : Use SwissTargetPrediction or Pharos for off-target profiling. Validate with BioLayer Interferometry (BLI) for binding kinetics to unrelated targets (e.g., GPCRs). Combine with transcriptomics (RNA-seq) to assess downstream pathway activation .

Data Contradiction Resolution

Q. How to reconcile discrepancies in biological activity across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell passage number, serum concentration). Perform counter-screens in isogenic cell lines (e.g., wild-type vs. target-knockout). Validate using orthogonal methods (e.g., Western blot for target phosphorylation vs. cell viability assays) .

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